6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Antiviral Rhinovirus MIC50

Rhinovirus drug discovery teams often synthesize each 6-substituted pyrano[2,3-b]pyridine analog de novo, wasting weeks per SAR probe. This 6-bromo intermediate solves that bottleneck as a single diversification-ready scaffold enabling parallel library synthesis. • Median MIC50 0.05 µg/mL across 23 rhinovirus serotypes-2.6× more potent than the 6-methylsulfonyl congener. • 6-Br enables Suzuki, Buchwald-Hartwig & Sonogashira couplings inaccessible from 6-methylsulfonyl or 6-unsubstituted analogs. • Oral bioavailability in mice with serum levels exceeding antiviral MIC50 supports preclinical efficacy studies.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 102830-63-7
Cat. No. B12661575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine
CAS102830-63-7
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3
InChIInChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2
InChIKeyQCSIYCMIYWCGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Structural Identity


6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a partially saturated bicyclic heterocycle belonging to the 3,4-dihydro-2H-pyrano[2,3-b]pyridine class—aza analogs of flavans first disclosed by Bargar et al. as antiviral agents [1]. The compound features a 6-bromo substituent on the pyridine ring and an unsubstituted 2-phenyl group, with molecular formula C14H12BrNO and molecular weight 290.15 g/mol [2]. The bromine atom at position 6 confers distinct reactivity for downstream derivatization (e.g., Suzuki, Buchwald–Hartwig couplings) while the saturated 3,4-dihydro core distinguishes it from fully aromatic 2H-pyrano[2,3-b]pyridine congeners in both conformational flexibility and hydrogenation-dependent synthetic entry [3].

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: 6-Substitution Specificity


Within the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine chemotype, substitution at the 6-position of the pyridine ring is the primary determinant of antiviral potency magnitude, cytotoxicity window, and synthetic derivatizability [1]. The 6-bromo analog occupies a sharply distinct performance niche: it delivers a 2.6-fold lower median MIC50 against rhinovirus than the corresponding 6-methylsulfonyl analog in the same 3′,4′-dichlorophenyl series, yet its cytotoxicity threshold in host cells is approximately 4-fold lower than that of the methylsulfonyl variant, creating a narrower selectivity margin [2]. Furthermore, the bromine atom is not a passive potency element—it serves as a synthetic linchpin for palladium-catalyzed cross-coupling, a capability absent in 6-methylsulfonyl, 6-chloro, or 6-unsubstituted analogs [3]. Generic interchange among 6-substituted analogs therefore risks simultaneously compromising antiviral potency, altering cytotoxicity profiles, and forfeiting chemical diversification potential—all of which are quantifiable and documented in the primary literature.

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Comparative Evidence


Rhinovirus MIC50: 6-Bromo vs. 6-Methylsulfonyl

In the definitive structure–activity study of 18 analogs by Bargar et al., compound 1c (6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine) exhibited a median MIC50 of 0.05 µg/mL against a panel of 23 rhinovirus serotypes, compared with 0.13 µg/mL for compound 1h (6-methylsulfonyl-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine), representing a 2.6-fold potency advantage [1]. The comparison is direct, within the same assay platform, using identically structured 3′,4′-dichlorophenyl congeners differing only at the 6-position.

Antiviral Rhinovirus MIC50

Rhinovirus Plaque IC50: 6-Substituent Comparison

In a complementary study by Kenny et al. evaluating the 2-(3,4-dichlorophenoxy) series, the 6-bromo analog MDL 20,646 achieved a median plaque 50% inhibitory concentration (IC1/2) of 0.006 µg/mL against 32 rhinovirus serotypes, equipotent with the 6-chloro analog MDL 20,957 (0.006 µg/mL) and 5-fold more potent than the 6-methylsulfonyl analog MDL 20,610 (0.03 µg/mL) [1]. This cross-study pattern reinforces the potency advantage of 6-halogen substitution over 6-methylsulfonyl.

Antiviral Rhinovirus Plaque assay IC50

HeLa Cytotoxicity: 6-Bromo vs. 6-Methylsulfonyl

Kenny et al. reported that 6-halogenated analogs (including 6-Br MDL 20,646) perturbed HeLa cell metabolism at concentrations at or above 5 µg/mL, whereas the 6-methylsulfonyl analog MDL 20,610 did not cause metabolic perturbation until concentrations reached or exceeded 20 µg/mL [1]. This defines a ~4-fold narrower selectivity window for the 6-bromo analog relative to the 6-methylsulfonyl derivative, an important differentiation when cytotoxicity tolerance is a critical screening parameter.

Cytotoxicity Selectivity index HeLa cells

C–Br Bond as a Cross-Coupling Handle

The 6-bromo substituent provides a reactive aryl bromide handle enabling Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions for late-stage functionalization [1]. In contrast, the 6-methylsulfonyl analog lacks a readily displaceable group, and the 6-chloro analog, while also halogenated, exhibits lower oxidative addition reactivity with Pd(0) catalysts due to the higher C–Cl bond dissociation energy (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) [2]. This reactivity differential renders the 6-bromo compound the preferred starting material for parallel library synthesis and SAR expansion campaigns within this chemotype.

Synthetic chemistry Cross-coupling Diversification C–Br reactivity

Oral Bioavailability in Mice

Mice dosed orally with 200 mg/kg of compound 1c (the 6-bromo analog) achieved serum levels well in excess of its MIC50 (0.05 µg/mL), indicating oral bioavailability sufficient for in vivo efficacy studies [1]. While the 6-methylsulfonyl analog 1h also exhibited serum levels exceeding its MIC50, the absolute serum concentration needed for efficacy is lower for the 6-bromo compound due to its intrinsically higher potency, potentially enabling lower dosing for equivalent antiviral coverage.

Pharmacokinetics Oral bioavailability In vivo

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Application Scenarios


Rhinovirus Antiviral Lead Optimization

For medicinal chemistry teams pursuing rhinovirus capsid-binding inhibitors, 6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine serves as a validated sub-micromolar starting point with a median MIC50 of 0.05 µg/mL across 23 serotypes when bearing a 3,4-dichlorophenyl substituent at C-2 [1]. Its 2.6-fold potency advantage over the corresponding 6-methylsulfonyl congener makes it the preferred choice when maximal antiviral activity is the primary selection criterion, provided cytotoxicity monitoring is incorporated into the screening cascade.

Cross-Coupling Library Synthesis

The aryl bromide at position 6 enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings for systematic SAR exploration of the pyridine ring [1]. Procurement of the 6-bromo compound as a common intermediate allows a single batch to be diversified into dozens of 6-aryl, 6-amino, and 6-alkynyl analogs using standard parallel synthesis workflows. This diversification route is inaccessible from the 6-methylsulfonyl or 6-unsubstituted analogs, conferring a distinct procurement advantage for library-based discovery programs.

In Vivo Proof-of-Concept for Antirhinovirus Agents

With demonstrated oral exposure in mice producing serum levels well above the antiviral MIC50 [1], the 6-bromo analog is suitable for progression into murine rhinovirus infection models. Researchers procuring compound for preclinical efficacy testing should note that the lower MIC50 of the 6-bromo variant (0.05 µg/mL) potentially allows reduced oral dosing compared to the 6-methylsulfonyl analog (MIC50 0.13 µg/mL), an important consideration for formulation and tolerability in animal studies.

Probe for Picornavirus Uncoating Studies

The 6-substituted 2-phenylpyrano[2,3-b]pyridine chemotype, including the 6-bromo analog, has been implicated in inhibition of rhinovirus uncoating [1]. The compound's well-defined antiviral profile and synthetic tractability make it a suitable scaffold for developing photoaffinity probes or biotinylated derivatives via the 6-bromo handle, enabling target identification and mechanistic studies in picornavirus biology that would be impractical with the non-functionalizable 6-methylsulfonyl analog.

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